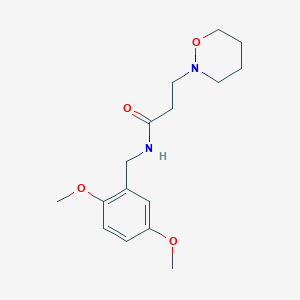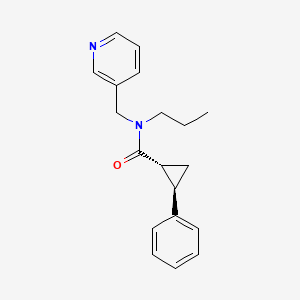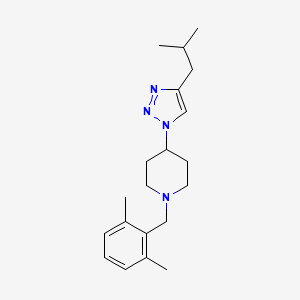
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as DOB-AM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DOB-AM is a derivative of the psychedelic drug DOB, which is known for its hallucinogenic effects. However, DOB-AM has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions.
作用機序
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide acts as an agonist at TAAR1, which activates a signaling pathway that leads to the release of dopamine and other neurotransmitters in the brain. This activation of TAAR1 has been shown to have a variety of effects on the brain, including increasing locomotor activity, reducing anxiety-like behavior, and enhancing cognitive function.
Biochemical and Physiological Effects
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been found to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and other neurotransmitters, as well as modulating the activity of other neurotransmitter systems, including serotonin and glutamate. These effects have been linked to changes in behavior, including increased locomotor activity, reduced anxiety-like behavior, and enhanced cognitive function.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in scientific research is that it has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions without confounding factors such as altered perception or mood. However, one limitation of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a relatively new compound, and its effects on the brain and body are still being studied. Additionally, as with any research tool, it is important to use N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in a responsible and ethical manner, and to take appropriate safety precautions when handling the compound.
将来の方向性
There are a number of potential future directions for research on N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is in understanding the role of TAAR1 in the brain and its potential as a target for therapeutic interventions. Another potential direction is in using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide to study the effects of neurotransmitter systems on behavior and cognition, and how these effects may be modulated by other factors such as stress or drug exposure. Finally, there may be potential applications for N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in the development of new drugs or treatments for neurological and psychiatric disorders.
合成法
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide can be synthesized by reacting 2,5-dimethoxybenzaldehyde with ethylamine to form the intermediate 2,5-dimethoxybenzylamine. This intermediate is then reacted with 2-(bromomethyl)-2-methyl-1,3-dioxolane to form the oxazinane ring. Finally, the amide group is introduced using propionyl chloride to form N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide.
科学的研究の応用
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been used in scientific research to study the brain and its functions. It has been found to be a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 has been implicated in a variety of physiological processes, including mood regulation, reward processing, and locomotor activity.
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-5-6-15(21-2)13(11-14)12-17-16(19)7-9-18-8-3-4-10-22-18/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGVZYWANKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)

![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)